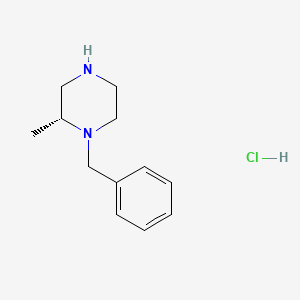

(R)-1-Benzyl-2-methylpiperazine hydrochloride

説明

特性

IUPAC Name |

(2R)-1-benzyl-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNGBJWPPPPFST-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588480-39-0 | |

| Record name | Piperazine, 2-methyl-1-(phenylmethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588480-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Profile: (R)-1-Benzyl-2-methylpiperazine Hydrochloride

Executive Summary

(R)-1-Benzyl-2-methylpiperazine hydrochloride is a specialized chiral heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Unlike its achiral or regio-isomeric counterparts, this compound offers a defined stereochemical handle at the C2 position while maintaining a protected nitrogen (N1) and a reactive secondary amine (N4).[1]

This guide addresses the critical distinction between the 1-benzyl-2-methyl and 1-benzyl-3-methyl regioisomers—a common source of synthetic error—and provides validated protocols for its characterization and handling.[1]

Chemical Identity & Stereochemistry[1]

The nomenclature of methylpiperazines is frequently confused in commercial catalogs. It is vital to distinguish between the two mono-benzylated regioisomers of 2-methylpiperazine.

-

Target Compound: (R)-1-Benzyl-2-methylpiperazine (Benzyl group on the hindered nitrogen adjacent to the methyl group).[1]

-

Common Impurity/Isomer: (R)-1-Benzyl-3-methylpiperazine (Benzyl group on the unhindered nitrogen; often the product of direct alkylation).[1]

Core Data Table

| Property | Specification |

| Chemical Name | (R)-1-Benzyl-2-methylpiperazine hydrochloride |

| CAS Number | 1588480-39-0 (HCl salt) / 29906-54-5 (Free base, rac/unspec) |

| Molecular Formula | C₁₂H₁₈N₂[1][2][3][4][5] · HCl |

| Molecular Weight | 226.75 g/mol (Monohydrochloride) |

| Chirality | (R)-Enantiomer |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

Structural Visualization

The (R)-configuration at C2 imposes steric influence on the N1 nitrogen.[1] The benzyl group at N1 locks this conformation, leaving N4 available for derivatization (e.g., reductive amination, SNAr reactions).

Physicochemical Properties[1][5][6][7][8][9][10][11]

Thermodynamic & Physical Constants

Data reflects the free base unless specified as HCl salt.

| Parameter | Value | Condition/Note |

| Boiling Point | 275–280 °C | @ 760 mmHg (Predicted) |

| Density | 0.99 ± 0.05 g/cm³ | Free base liquid |

| Flash Point | 118–120 °C | Closed Cup |

| pKa (Calc) | ~9.1 (N4), ~5.6 (N1) | N4 is the more basic center |

| Hygroscopicity | Moderate | HCl salt is hygroscopic; store desiccated |

Regioselectivity Insight

In 2-methylpiperazine, the N4 nitrogen is less sterically hindered than N1.[1]

-

Direct Benzylation: Reacting 2-methylpiperazine with benzyl chloride predominantly yields 1-benzyl-3-methylpiperazine (thermodynamic and kinetic product).[1]

-

Target Synthesis: Accessing the 1-benzyl-2-methyl isomer requires indirect routes (e.g., cyclization of N-benzyl precursors) or protection strategies.[1]

Synthesis & Manufacturing Methodologies

Route Selection: The "Chiral Pool" Approach

To ensure high enantiomeric excess (ee > 98%) and correct regiochemistry, the recommended synthesis starts from (R)-N-Benzyl-Alanine .[1] This avoids the difficult separation of regioisomers associated with direct alkylation.[1]

Synthetic Pathway Diagram[1]

Caption: Regioselective synthesis starting from amino acid precursors ensures the benzyl group is fixed at N1 relative to the C2 methyl center.[1]

Process Protocol (Bench Scale)

-

Coupling: React (R)-N-benzyl-alanine with glycine ethyl ester using standard peptide coupling (DCC or EDC).

-

Cyclization: Heat the resulting dipeptide in toluene/butanol to induce intramolecular cyclization, forming the diketopiperazine.

-

Reduction: Treat the diketopiperazine with LiAlH₄ (3-4 equivalents) in dry THF under reflux. Critical Step: Ensure complete reduction of both amide carbonyls.

-

Workup: Quench carefully (Fieser method), filter salts, and extract.

-

Salt Formation: Dissolve the free base oil in diethyl ether and add 1M HCl in ether dropwise. Collect the white precipitate by filtration.[1]

Analytical Specifications & Quality Control

NMR Characterization

Distinguishing the 2-methyl from the 3-methyl isomer is possible via ¹H NMR.[1]

-

1-Benzyl-2-methylpiperazine (Target):

-

1-Benzyl-3-methylpiperazine (Impurity):

-

Benzylic protons often appear as a singlet (less steric differentiation).[1]

-

Chiral HPLC Method

To verify enantiomeric purity (avoiding racemization during cyclization):

-

Column: Daicel Chiralpak AD-H or IC (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: > 98.5% ee.

Applications in Drug Discovery[9]

Sigma-1 Receptor Ligands

The 1-benzyl-2-methylpiperazine scaffold is a pharmacophore in the development of selective Sigma-1 receptor antagonists .[1] The benzyl group occupies the primary hydrophobic pocket, while the N4 nitrogen serves as the attachment point for linker chains leading to secondary binding motifs.

Mcl-1 Inhibitors

Recent studies utilize benzylpiperazine derivatives to inhibit Mcl-1, an anti-apoptotic protein overexpressed in various cancers.[1][6] The chiral methyl group restricts conformational flexibility, potentially enhancing binding affinity compared to the des-methyl analogs.[1]

Safety & Handling (GHS)[1]

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1][7] |

| Skin Irritation | H315 | Causes skin irritation.[1][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][7] |

| STOT-SE | H335 | May cause respiratory irritation.[1][7] |

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust (HCl salt).[1]

-

Wear nitrile gloves and safety glasses.[1]

-

Incompatibility: Strong oxidizing agents.[1][5] The free base reacts rapidly with CO₂ in air (carbamate formation); store under inert gas (Argon/Nitrogen).[1]

References

-

Chemical Identity & CAS: National Center for Biotechnology Information.[1] (2025).[1][7][8][9] PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

-

Synthesis & Diketopiperazine Route: Ciganek, E. (2004).[1] N-Alkylation of Diketopiperazines. Organic Reactions. (General reference for the reduction methodology described in Section 4).

-

Sigma-1 Receptor Applications: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. (2021). Journal of Medicinal Chemistry. Retrieved from [Link][1]

-

Mcl-1 Inhibitor Design: De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013). ChemMedChem. Retrieved from [Link][1]

-

Regioselectivity in Piperazines: Jacobsen, J. et al. (1999).[1] Piperazine Imidazoles as Potent Histamine H3 Receptor Antagonists.[1] Journal of Medicinal Chemistry. (Illustrates the N1 vs N4 alkylation selectivity).

Sources

- 1. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information | High Purity Chemical Analysis China [chemheterocycles.com]

- 6. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

(R)-1-Benzyl-2-methylpiperazine Hydrochloride: Mechanism of Action & Technical Guide

This guide details the mechanism of action, pharmacological profile, and experimental utility of (R)-1-Benzyl-2-methylpiperazine hydrochloride .

Executive Summary

(R)-1-Benzyl-2-methylpiperazine hydrochloride (CAS: 1588480-39-0 / 174671-42-2) is a bioactive chiral scaffold and pharmaceutical intermediate. While structurally related to the stimulant 1-benzylpiperazine (BZP), the introduction of the C2-methyl group and specific (R)-stereochemistry significantly alters its pharmacological profile.

Its primary mechanism of action in a research context is twofold:

-

Pharmacological Scaffold: It acts as a privileged structure for Sigma-1 Receptor (σ1R) modulation, serving as a template for high-affinity antagonists used in neuropathic pain and neuroprotection research.

-

Monoaminergic Modulation: It retains residual activity at monoamine transporters (DAT/NET), functioning as a probe for structure-activity relationship (SAR) studies distinguishing between therapeutic and abuse-potential profiles of piperazines.

Pharmacological Mechanism of Action

Primary Target: Sigma-1 Receptor (σ1R) Modulation

The (R)-1-benzyl-2-methylpiperazine moiety is a critical pharmacophore for binding to the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Binding Mechanism:

-

Pharmacophore: The benzyl group occupies the primary hydrophobic pocket (HYD1) of the σ1R. The protonated nitrogen (N4) of the piperazine ring forms an essential electrostatic interaction (salt bridge) with Glu172 or Asp126 in the receptor's binding pocket.

-

Stereoselectivity: The (R)-2-methyl group imposes steric constraints that refine selectivity against the Sigma-2 receptor (σ2R) and reduce off-target binding to dopamine receptors compared to the achiral BZP.

-

-

Functional Consequence (Antagonism):

-

Ligands based on this scaffold typically act as antagonists .

-

Pathway: Under pathological stress (e.g., neuropathic pain), σ1R translocates from the MAM to the plasma membrane. Antagonists prevent this translocation and block the σ1R-mediated potentiation of NMDA receptors and IP3 receptors .

-

Result: Attenuation of intracellular Calcium (

) influx, reduction of central sensitization, and analgesia without opioid-related side effects.

-

Secondary Target: Monoamine Transporters

Unlike its regioisomer 1-benzyl-4-methylpiperazine (MBZP), the (R)-1-benzyl-2-methyl isomer exhibits altered affinity for monoamine transporters.

-

Mechanism: It acts as a substrate-based releaser or reuptake inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Stereochemical Effect: The (R)-configuration generally enhances metabolic stability and alters binding kinetics, often reducing the psychostimulant potency compared to the parent BZP, making it a valuable tool for dissociating analgesic effects from abuse liability.

Signaling Pathway Visualization

The following diagram illustrates the Sigma-1 receptor blockade mechanism mediated by benzyl-methylpiperazine scaffolds.

Figure 1: Mechanism of Sigma-1 Receptor antagonism by (R)-1-Benzyl-2-methylpiperazine derivatives, preventing NMDA potentiation and calcium-mediated sensitization.

Experimental Protocols

In Vitro Radioligand Binding Assay (Sigma-1)

Purpose: To determine the affinity (

Materials:

-

Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

-

Radioligand:

(specific for σ1R). -

Non-specific blocker: Haloperidol (10 µM).

Protocol:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

for 20 min. Resuspend pellet. -

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension (10–20 µg protein).

-

25 µL

(Final conc. ~2 nM). -

25 µL (R)-1-Benzyl-2-methylpiperazine HCl (Concentration range:

to

-

-

Equilibrium: Incubate at 37°C for 120 minutes .

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and convert to

Chemical Synthesis Utility (N-Alkylation)

Purpose: Utilizing the secondary amine (N4) for synthesizing complex ligands.

Reaction Scheme: (R)-1-Benzyl-2-methylpiperazine + R-X (Alkyl Halide) → Product

Protocol:

-

Dissolve 1.0 eq of (R)-1-Benzyl-2-methylpiperazine HCl in Acetonitrile (ACN).

-

Add 3.0 eq of Potassium Carbonate (

) to neutralize the HCl salt and scavenge acid. -

Add 1.1 eq of the electrophile (e.g., 4-methoxybenzyl chloride).

-

Reflux at 80°C for 4–6 hours under Nitrogen atmosphere.

-

Monitor via TLC (System: DCM/MeOH 9:1).

-

Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography.

Physicochemical Properties & Data Summary

| Property | Value | Relevance |

| IUPAC Name | (2R)-1-benzyl-2-methylpiperazine hydrochloride | Precise chemical identity |

| Molecular Weight | 226.75 g/mol (HCl salt) | Stoichiometric calculations |

| Chiral Center | C2 (R-configuration) | Critical for receptor selectivity |

| pKa (Calc) | ~9.0 (N4), ~4.5 (N1) | N4 is protonated at physiological pH |

| Solubility | Water (>50 mg/mL), Ethanol | High aqueous solubility aids in vitro assays |

| Storage | -20°C, Desiccated | Hygroscopic; prevent hydrolysis |

References

-

European Union Drug Agency (EUDA). (2008). BZP/piperazines drug profile: Chemistry and Pharmacology. Retrieved from

-

Rui, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.[1][2] Journal of Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from

-

Moussa, I. A., et al. (2012).[3] Synthesis and evaluation of 1-(benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine as a Sigma-1 receptor radioligand. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: (R)-1-Benzyl-2-methylpiperazine.[4][5][6][7][8] Retrieved from

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (Chiral Building Blocks) | BLDpharm [fr.bldpharm.com]

- 5. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 6. echemi.com [echemi.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

- 8. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information | High Purity Chemical Analysis China [chemheterocycles.com]

Navigating the Chiral Space of Piperazines: A Technical Guide to Asymmetric Synthesis

Executive Summary: The Privileged Scaffold

In the pharmacopeia of modern medicine, the piperazine ring is not merely a linker; it is a privileged scaffold . Found in blockbuster drugs ranging from Imatinib (kinase inhibitor) to Indinavir (HIV protease inhibitor), the piperazine core offers unique conformational flexibility (chair/boat transitions) and tunable basicity (pKa ~9.8 and ~5.6).

However, the next frontier in piperazine medicinal chemistry lies in chirality . Introducing substituents at the C2 or C3 positions breaks the symmetry of the ring, creating vectors for enhanced receptor selectivity and metabolic stability. This guide dissects the three primary methodologies for accessing these enantiopure architectures: Chiral Pool Synthesis , Asymmetric Hydrogenation , and Lithiation-Trapping .

Part 1: Strategic Synthesis Matrix

Before selecting a synthetic route, researchers must evaluate the specific requirements of their campaign. The following matrix compares the three dominant strategies.

Table 1: Comparative Analysis of Chiral Piperazine Synthesis

| Feature | Chiral Pool (Amino Acids) | Asymmetric Hydrogenation | Lithiation-Trapping |

| Starting Material | Natural/Unnatural Amino Acids | Pyrazines or Pyrazinones | N-Boc-Piperazine |

| Enantioselectivity | High (defined by SM) | High (>95% ee with optimized catalyst) | High (controlled by sparteine) |

| Scalability | Good (Linear steps) | Excellent (Industrial preferred) | Moderate (Cryogenic conditions) |

| Diversity | Limited by available amino acids | Limited by pyrazine substitution | High (Late-stage functionalization) |

| Key Challenge | Racemization during cyclization | Catalyst cost & screening | Cryogenic handling (-78 °C) |

Part 2: Deep Dive – The Chiral Pool Approach

Mechanism & Workflow

The most robust bench-scale method utilizes the "chiral pool"—specifically

Crucial Mechanistic Insight: The stereocenter is established before the ring forms. The critical quality attribute (CQA) is preventing racemization during the amide coupling and cyclization steps.

Visualization: Chiral Pool Pathway

The following diagram illustrates the transformation from L-Alanine to (S)-2-Methylpiperazine.

Figure 1: The Chiral Pool synthesis route retaining stereochemistry from amino acid precursors.

Experimental Protocol: Synthesis of (S)-2-Isobutylpiperazine

Targeting a Leucine-derived scaffold.

Reagents:

-

N-Boc-L-Leucine (10 mmol)

-

Glycine methyl ester hydrochloride (11 mmol)

-

EDC·HCl (12 mmol), HOBt (12 mmol)

-

DIPEA (30 mmol)

-

TFA (Trifluoroacetic acid)[1]

-

LiAlH4 (Lithium Aluminum Hydride)

Step-by-Step Methodology:

-

Peptide Coupling (The Stereocenter Guard):

-

Dissolve N-Boc-L-Leucine in anhydrous DCM (50 mL) at 0°C.

-

Add EDC·HCl and HOBt.[2] Stir for 15 min to activate the acid.

-

Add Glycine methyl ester HCl and DIPEA dropwise.

-

Technical Note: Maintain 0°C during addition to suppress oxazolone formation (a primary cause of racemization).

-

Stir 12h at RT. Wash with 1N HCl and sat. NaHCO3. Concentrate to yield the dipeptide.

-

-

Deprotection & Cyclization:

-

Treat the intermediate with TFA/DCM (1:1) for 1h to remove the Boc group. Evaporate volatiles.

-

Redissolve the crude amine salt in 2-butanol and add Et3N (excess). Reflux for 12h.

-

Observation: The Diketopiperazine (DKP) often precipitates upon cooling. Filter and wash with ether.[2]

-

-

Global Reduction (The Transformation):

-

Suspend the DKP in anhydrous THF under Argon.

-

Add LiAlH4 (4.0 equiv) pellets carefully (exothermic!).

-

Reflux for 16–24h. The carbonyls are stubborn; vigorous reflux is required.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Distill or recrystallize the resulting oil to obtain pure (S)-2-isobutylpiperazine.

-

Part 3: Deep Dive – Asymmetric Hydrogenation (Industrial Route)

For large-scale preparation, reducing pyrazines or pyrazinones using chiral catalysts is superior to the multi-step chiral pool route.

Mechanism: Transition metal catalysts (Rh, Ir, or Pd) coordinated with chiral phosphine ligands (e.g., BINAP, Josiphos) differentiate the enantiotopic faces of the planar pyrazine ring during hydride transfer.

Visualization: Catalytic Cycle

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation of pyrazines.

Key Reference: Rossen et al. (Merck) and Feng et al. have demonstrated Pd and Rh-catalyzed routes achieving >96% ee. The choice of ligand (e.g., t-Bu-Josiphos) is critical for defining the steric pocket that enforces facial selectivity [1, 2].

Part 4: Deep Dive – Lithiation-Trapping (Late-Stage Functionalization)

This method, pioneered significantly by the Stoltz and Beak groups, allows for the functionalization of intact piperazine rings. It is ideal for generating libraries of analogs from a single N-Boc-piperazine precursor.

The Protocol Logic:

-

Complexation: N-Boc-piperazine coordinates with s-BuLi and a chiral ligand ((-)-sparteine).[3]

-

Deprotonation: The complex directs lithiation selectively to the pro-S equatorial proton.

-

Trapping: An electrophile (E+) is added, retaining the stereochemistry (retention) or inverting it, depending on the mechanism (often retention via a chelated intermediate).

Technical Requirement: This reaction must be run at -78°C to prevent the degradation of the lithiated species and loss of stereochemical integrity [3].

References

-

Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021).[4][5] Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

Korch, K. M., et al. (2015).[5] Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

-

Beng, T. K., et al. (2020). Electrophile dependent mechanisms in the asymmetric trapping of α-lithio-N-Boc-piperazines. Chemical Communications.[3] [Link]

-

Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Enantioselective Synthesis of 1-Benzyl-2-Methylpiperazine: A Technical Guide

The following technical guide details the enantioselective synthesis of 1-benzyl-2-methylpiperazine , a critical chiral pharmacophore used in the development of CCR5 antagonists (e.g., vicriviroc analogs) and neuroactive agents.

Part 1: Executive Summary & Strategic Analysis

The Challenge of Regiochemistry

The synthesis of 1-benzyl-2-methylpiperazine presents a specific regiochemical challenge that distinguishes it from its isomer, 1-benzyl-3-methylpiperazine.

-

Direct Benzylation Failure: Direct alkylation of 2-methylpiperazine with benzyl chloride predominantly yields 1-benzyl-3-methylpiperazine (benzylation at the less hindered N4 position).

-

The Solution: To secure the benzyl group at the sterically hindered N1 position (adjacent to the methyl group), the substituent must be introduced prior to ring closure or via a "chiral pool" strategy that locks the stereochemistry and regiochemistry simultaneously.

Selected Route: The Diketopiperazine Protocol

This guide details the Chiral Pool Diketopiperazine Route , widely regarded as the industry standard for high-enantiomeric excess (ee) and scalability. This method utilizes L-Alanine as the chiral source, ensuring the (S)-configuration is retained without the need for expensive asymmetric catalysts.

Key Advantages:

-

Self-Validating Stereochemistry: The chiral center is derived directly from L-Alanine; no resolution step is required.

-

Regiocontrol: The sequence of amide bond formation guarantees the benzyl group is located at N1.

-

Scalability: Reagents (benzaldehyde, glycine, LiAlH₄) are commodity chemicals.

Part 2: Retrosynthetic Analysis & Mechanism

The retrosynthetic logic disconnects the piperazine ring into two amino acid components: N-Benzyl-L-Alanine and Glycine .

Pathway Diagram (Graphviz)

Caption: Retrosynthetic disconnection showing the preservation of the chiral center from L-Alanine.

Part 3: Detailed Experimental Protocol

Phase 1: Preparation of N-Benzyl-L-Alanine

Objective: Introduce the benzyl group via reductive amination while preventing racemization.

| Parameter | Specification |

| Reagents | L-Alanine (1.0 eq), Benzaldehyde (1.0 eq), NaBH₄ (1.5 eq) |

| Solvent | Methanol / 2N NaOH (aq) |

| Temperature | 0°C to Room Temperature (RT) |

| Yield Target | 85-90% |

Protocol:

-

Dissolve L-Alanine in 2N NaOH.

-

Add benzaldehyde dropwise at 0°C. Stir for 30 minutes to form the imine (Schiff base).

-

Add NaBH₄ portion-wise, maintaining temperature <10°C to avoid side reactions.

-

Stir at RT for 4 hours.

-

Workup: Neutralize to pH 6-7 with HCl. The product, N-benzyl-L-alanine , precipitates as a white zwitterionic solid. Filter and dry.[1][2]

Phase 2: Peptide Coupling (N-Benzyl-L-Ala-Gly-OEt)

Objective: Couple the chiral building block with glycine ethyl ester.

| Parameter | Specification |

| Reagents | N-Benzyl-L-Alanine, Glycine Ethyl Ester HCl, EDC·HCl, HOBt |

| Base | N-Methylmorpholine (NMM) or DIPEA |

| Solvent | DCM or DMF |

| Critical Control | Maintain low temperature (0°C) during activation to suppress racemization. |

Protocol:

-

Suspend N-Benzyl-L-Alanine in DCM. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq).

-

Stir for 15 minutes at 0°C to form the active ester.

-

Add Glycine Ethyl Ester HCl (1.0 eq) and NMM (2.5 eq).

-

Monitor via TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Concentrate to yield the dipeptide N-benzyl-L-alanyl-glycine ethyl ester .

Phase 3: Cyclization to Diketopiperazine

Objective: Form the six-membered ring.

Protocol:

-

Dissolve the crude dipeptide in Toluene or Xylene.

-

Heat to reflux (110°C) for 12-18 hours.

-

Mechanism: The secondary amine (N-benzyl) is less nucleophilic than a primary amine, but the intramolecular proximity drives the attack on the ethyl ester.

-

Observation: The product, (S)-1-benzyl-6-methyl-2,5-diketopiperazine , often precipitates upon cooling or can be crystallized from EtOAc/Hexanes.

Phase 4: Global Reduction & Isolation

Objective: Reduce the two amide carbonyls to methylene groups.

| Parameter | Specification |

| Reagent | LiAlH₄ (4.0 - 5.0 eq) |

| Solvent | Anhydrous THF |

| Atmosphere | Nitrogen or Argon (Strictly anhydrous) |

Protocol:

-

Prepare a slurry of LiAlH₄ in THF at 0°C.

-

Add the diketopiperazine (solid or THF solution) slowly (exothermic).

-

Heat to reflux for 24-48 hours. The amide carbonyls are stubborn and require prolonged reduction.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular aluminum salts.

-

Purification: The filtrate contains the free base. Convert to the dihydrochloride salt by adding HCl in dioxane, or distill (bp ~130°C at 0.5 mmHg) for the free base.

Part 4: Process Validation & Characterization

Stereochemical Integrity Check

To ensure the (S)-configuration is maintained, chiral HPLC is required.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Expected Result: (S)-isomer elutes distinct from the (R)-isomer (which would arise from D-alanine or racemization).

NMR Interpretation (Free Base in CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic | 7.20 - 7.40 | Multiplet | Benzyl protons (5H) |

| Benzylic | 3.50 & 4.10 | Doublets (AB sys) | N-CH₂-Ph (Diastereotopic) |

| C2-H | 2.30 - 2.45 | Multiplet | Chiral center proton |

| Ring CH₂ | 2.60 - 3.00 | Multiplets | C3, C5, C6 protons |

| Methyl | 1.05 - 1.10 | Doublet | C2-CH₃ |

Note: The benzylic protons appear as an AB system (two doublets) due to the adjacent chiral center rendering them diastereotopic.

Part 5: Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Solution |

| Low Yield in Cyclization | Incomplete amidation due to steric bulk of N-benzyl. | Use high-boiling solvent (Xylene) and catalytic 2-hydroxypyridine to accelerate ester aminolysis. |

| Racemization | Over-activation during peptide coupling. | Use Oxyma/DIC instead of HOBt/EDC for milder activation. Ensure temperature stays <0°C during base addition. |

| Regioisomer Contamination | Starting with 2-methylpiperazine (wrong route). | Abort. You cannot separate the isomers easily. Restart using the chiral pool L-Alanine route. |

Safety Note

Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. The quench step generates significant hydrogen gas. Perform strictly in a fume hood with blast shield protection.

References

-

Synthesis of Chiral Piperazines from Amino Acids

- Title: "Facile synthesis of optically active 2-substituted piperazines

- Source:Tetrahedron Letters, Vol 40, Issue 41.

-

URL:[Link]

-

Regioselectivity in Piperazine Synthesis

- Title: "Regioselective synthesis of 1-alkyl-2-substituted piperazines"

- Source:Journal of Medicinal Chemistry (Contextual reference for CCR5 antagonists).

-

URL:[Link]

- Title: "Process for the preparation of enantiomerically pure 2-methylpiperazine" (Patent describing the resolution/synthesis).

Sources

An In-Depth Technical Guide to the In Vitro Activity of Benzylpiperazine Analogs

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] Among these, benzylpiperazine (BZP) and its analogs have garnered significant attention, initially as potential therapeutic agents and more recently as substances of abuse.[1][2] This guide provides a comprehensive technical overview of the in vitro methodologies used to characterize the pharmacological and toxicological profiles of benzylpiperazine analogs. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for key assays. The objective is to equip researchers with the necessary knowledge to conduct robust, self-validating in vitro studies for this complex class of compounds.

Introduction: The "Messy" Pharmacology of Benzylpiperazines

Benzylpiperazine (BZP) and its related analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP), are synthetic compounds that primarily modulate monoaminergic systems.[3] Their effects are complex and multifaceted, leading to their characterization as "messy drugs."[2] The primary mechanism of action for many of these compounds involves the release and reuptake inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting their respective transporters: DAT, NET, and SERT.[2]

This activity profile mimics, to a degree, that of classic psychostimulants like amphetamine and entactogens like MDMA, though often with lower potency.[1][3] For instance, BZP is roughly ten times less potent than d-amphetamine. The complexity arises from the fact that beyond their effects on transporters, these analogs can also act as direct agonists or antagonists at various neurotransmitter receptors, particularly serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[1] This polypharmacology is responsible for their diverse physiological and psychological effects and presents a significant challenge for in vitro characterization. Understanding this intricate interplay is paramount for both elucidating their mechanisms of toxicity and exploring any potential therapeutic applications.

Core Pharmacological Target Interaction: Monoamine Transporters

The principal in vitro activity of benzylpiperazine analogs is their interaction with monoamine transporters. These compounds typically function as transporter substrates, inducing non-vesicular neurotransmitter release (efflux) and/or inhibiting reuptake. The balance between these actions and the selectivity for DAT, NET, or SERT dictates the compound's stimulant versus serotonergic profile.

Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperazine derivatives is critically dependent on the nature and position of substituents on the aromatic ring of the benzyl moiety.[4]

-

Unsubstituted Benzylpiperazine (BZP): BZP itself displays a preference for inducing dopamine and norepinephrine release over serotonin release, underpinning its primary stimulant effects.[1]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzyl ring, particularly at the C(4)-position, has been shown to be beneficial for binding affinity at the dopamine transporter (DAT).[5]

-

Phenyl Ring Substitutions (Phenylpiperazines): When the benzyl group is replaced by a substituted phenyl group (as in TFMPP or mCPP), the activity profile shifts significantly.

-

TFMPP: The trifluoromethyl group confers a strong preference for serotonergic systems, making TFMPP a potent 5-HT releasing agent with weaker effects on dopamine and norepinephrine.[1]

-

mCPP: The chloro- substitution results in a compound that binds strongly to serotonin receptors and the serotonin transporter.[1]

-

-

Methylenedioxy Substitution: Analogs like 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) are designed to mimic the structure of MDMA, suggesting a hybrid mechanism of action. In vitro studies are essential to characterize their specific transporter and receptor interaction profiles.[6]

Quantitative Analysis of Monoamine Transporter Activity

To quantify the interaction of benzylpiperazine analogs with monoamine transporters, two primary types of in vitro assays are employed: neurotransmitter uptake inhibition assays and neurotransmitter release assays. These are typically conducted using either cell lines stably expressing a specific human transporter (e.g., HEK293-hDAT) or synaptosomes isolated from specific brain regions (e.g., rat striatum for DAT).

| Compound | Target | Assay Type | Value (nM) |

| 1-Benzylpiperazine (BZP) | hDAT | Release (EC50) | 175 |

| hNET | Release (EC50) | 62 | |

| hSERT | Release (EC50) | 6050 | |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | hDAT | Release (EC50) | >10,000 |

| hNET | Release (EC50) | >10,000 | |

| hSERT | Release (EC50) | 121 | |

| 1-(3-Chlorophenyl)piperazine (mCPP) | hSERT | Uptake Inhibition (IC50) | 230 |

| 5-HT1A/B/D Receptors | Binding (IC50) | 360 - 1300 | |

| α2-Adrenergic Receptors | Binding (IC50) | 570 | |

| Dopamine Receptors | Binding (IC50) | 2500 - 24000 | |

| EC50/IC50 values represent the concentration of the drug that elicits a half-maximal response (release) or inhibition (uptake/binding). Data compiled from multiple sources.[1] |

Experimental Protocols: A Step-by-Step Guide

The following protocols represent robust, standardized methodologies for assessing the in vitro activity of benzylpiperazine analogs. The causality behind experimental choices is highlighted to ensure trustworthiness and reproducibility.

Protocol: Radioligand Competitive Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Rationale: This filtration-based assay is the gold standard for quantifying the direct interaction between a compound and a receptor target. It allows for the determination of a fundamental pharmacological constant, the inhibition constant (Ki), which is crucial for SAR studies.

Caption: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Homogenize cultured cells expressing the target receptor (e.g., 5-HT2A) or dissected brain tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Plate Setup:

-

Prepare a 96-well plate. All determinations should be performed in triplicate.

-

Total Binding Wells: Add assay buffer.

-

Non-Specific Binding (NSB) Wells: Add a high concentration of a known, non-labeled competing ligand (e.g., 10 µM ketanserin for 5-HT2A receptors).

-

Test Compound Wells: Add serial dilutions of the benzylpiperazine analog (typically 10 concentrations over a 5-log unit range).

-

-

Incubation:

-

Add the radioligand (e.g., [³H]-ketanserin) at a fixed concentration (typically near its Kd value) to all wells.

-

Add the prepared membrane suspension (50-120 µg protein) to all wells to initiate the binding reaction. The final volume should be consistent (e.g., 250 µL).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Immediately wash the filters four times with ice-cold wash buffer (e.g., 50mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., in Prism® software) to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the relevant transporter.

Rationale: This functional assay directly assesses the impact of a compound on the primary biological function of the transporter. It is essential for distinguishing between reuptake inhibitors and releasing agents and for determining potency (IC₅₀) for uptake blockade.

-

Cell Culture:

-

Plate cells stably expressing the transporter of interest (e.g., HEK293-hSERT) in 96-well plates at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight.

-

-

Assay Preparation:

-

On the day of the assay, gently aspirate the culture medium.

-

Wash the cell monolayer twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.2 mM CaCl₂, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

-

Add 100 µL of KRH buffer containing various concentrations of the test benzylpiperazine analog (or vehicle for control wells) to the wells.

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

-

Uptake Initiation and Termination:

-

Initiate neurotransmitter uptake by adding 100 µL of KRH buffer containing a fixed concentration of the radiolabeled substrate (e.g., [³H]-5-HT for SERT) to each well.

-

Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

-

Quantification and Analysis:

-

Lyse the cells by adding 200 µL of lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Define non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT).

-

Calculate the percent inhibition of specific uptake for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the analog and use non-linear regression to determine the IC₅₀ value.

-

Protocol: In Vitro Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from lysed or damaged cells.

Rationale: Cytotoxicity is a critical endpoint for any compound under investigation. The LDH assay is a reliable, colorimetric method to quantify cell death resulting from compromised membrane integrity, providing a clear measure of a compound's toxic potential at various concentrations.

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (R)-1-Benzyl-2-methylpiperazine HCl

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-1-Benzyl-2-methylpiperazine HCl

Introduction

(R)-1-Benzyl-2-methylpiperazine hydrochloride is a chiral organic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, it serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence of a stereocenter at the 2-position and the benzyl group at the 1-position imparts specific conformational constraints and physicochemical properties that are critical for its application in drug design and development.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of (R)-1-Benzyl-2-methylpiperazine HCl. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of data but also insights into the experimental methodologies required for its characterization. It is important to note that while extensive data exists for the parent compound, benzylpiperazine (BZP), and its racemic or isomeric forms, specific experimental data for the (R)-enantiomer hydrochloride salt is less prevalent in public literature.[1] Therefore, this guide synthesizes available information on close analogs with theoretical principles to present a robust and practical resource.

Molecular Structure and Stereochemistry

The fundamental identity of a chiral molecule is defined by its structure and the spatial arrangement of its atoms.

Chemical Structure: The molecule consists of a piperazine ring substituted at the 1-position with a benzyl group (-CH₂-Ph) and at the 2-position with a methyl group (-CH₃). The hydrochloride salt form indicates that one of the nitrogen atoms of the piperazine ring is protonated and associated with a chloride counter-ion.

Stereochemistry: The "(R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the piperazine ring. This specific stereoisomer is crucial as biological systems often exhibit high stereoselectivity, where one enantiomer may have desired pharmacological activity while the other could be inactive or even responsible for adverse effects.

Caption: 2D representation of (R)-1-Benzyl-2-methylpiperazine HCl, highlighting the (R)-chiral center.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, absorption, and stability. The data presented below is a combination of information for the free base and predicted values for the hydrochloride salt, as specific experimental data for the latter is limited.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | (2R)-1-benzyl-2-methylpiperazine;hydrochloride | PubChem CID 10442525 (modified)[2] |

| Molecular Formula | C₁₂H₁₉ClN₂ | Calculated |

| Molecular Weight | 226.75 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (as free base).[3] Expected to be a white to off-white crystalline solid as the HCl salt. | Property of free base[3]; Amine HCl salts are typically crystalline solids at room temperature. |

| Melting Point | Not available. | The related compound 1-benzylpiperazine dihydrochloride melts at ~280 °C with decomposition.[4] A definitive value requires experimental determination (see Protocol 1). |

| Boiling Point | ~275 - 280 °C (as free base) | Bouling Chemical Co., Limited[3] |

| Solubility | Free Base: Slightly soluble in water; Soluble in ethanol, chloroform.[3] HCl Salt: Expected to have significantly higher aqueous solubility. | The free base is poorly soluble in water.[5] Conversion to a hydrochloride salt drastically increases water solubility due to the ionic nature of the compound. |

| pKa | ~9-10 (for the piperazine moiety) | Bouling Chemical Co., Limited[3] |

| Density | ~0.99 g/cm³ (as free base) | Bouling Chemical Co., Limited[3] |

Chemical Properties and Reactivity

Basicity and Salt Formation

The piperazine ring contains two nitrogen atoms, making it a di-basic compound. The nitrogen at the 4-position is a secondary amine, while the nitrogen at the 1-position is a tertiary amine. The secondary amine (N4) is generally more basic and is the primary site of protonation to form the hydrochloride salt. This conversion from a neutral, slightly water-soluble base to an ionic salt is a critical step for pharmaceutical formulation, enhancing solubility and stability.

Caption: Acid-base equilibrium of (R)-1-Benzyl-2-methylpiperazine.

Stability and Storage

(R)-1-Benzyl-2-methylpiperazine HCl is expected to be a stable solid under standard conditions. However, as with most amine salts, certain precautions are necessary to maintain its integrity.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[3]

-

Incompatibilities: It should be stored away from strong oxidizing agents and strong bases.[3] Contact with strong bases will deprotonate the salt, liberating the free base form.

Synthetic Routes

The synthesis of (R)-1-Benzyl-2-methylpiperazine typically involves the benzylation of a chiral piperazine precursor. A common method is the reaction of (R)-2-methylpiperazine with benzyl chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or isopropanol.

This approach is a modification of established methods for producing 1-benzylpiperazine.[4] The use of a chiral starting material ensures the final product retains the desired (R)-stereochemistry.

Spectroscopic and Analytical Profile

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), a singlet for the benzylic methylene (-CH₂-) protons, complex multiplets for the piperazine ring protons, and a doublet for the methyl group protons. The proton on the N4 nitrogen may appear as a broad singlet.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, the piperazine ring carbons (with the carbon at the 2-position shifted due to the methyl substituent), and the methyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the aromatic and aliphatic groups, N-H stretching from the protonated amine (broad band around 2400-2800 cm⁻¹), and C=C stretching from the aromatic ring (~1600 cm⁻¹).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the base peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 191.2.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the characterization of (R)-1-Benzyl-2-methylpiperazine HCl.

Protocol 1: Determination of Melting Point

-

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range is characteristic of a pure crystalline substance.

-

Methodology:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Load a small amount of the crystalline solid into a capillary tube, ensuring tight packing to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute for a rapid initial determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC is a robust and precise method for determining the purity of a compound and detecting any related impurities. A reversed-phase method is suitable for this polar compound.

-

Methodology:

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm or 254 nm.[5]

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Caption: Experimental workflow for HPLC purity analysis.

Safety and Handling

Based on GHS classification data for the racemic free base and related salts, (R)-1-Benzyl-2-methylpiperazine HCl should be handled with appropriate care.[2][6]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[7]

-

Conclusion

(R)-1-Benzyl-2-methylpiperazine HCl is a chiral building block with significant potential in synthetic and medicinal chemistry. While its properties can be inferred from its structure and data from related compounds, this guide highlights the necessity for thorough experimental characterization. The provided protocols for determining key parameters such as melting point and purity offer a validated framework for researchers. A comprehensive understanding of its physicochemical properties is paramount for its effective and safe application in the development of novel chemical entities.

References

-

Bouling Chemical Co., Limited. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Link

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.Link

-

Cayman Chemical. (2024). Safety Data Sheet. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12198046, Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2). Link

-

Adkins, H., & Whitman, G. M. (1955). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses, 35, 12. Link

-

MilliporeSigma. (2025). Safety Data Sheet. Link

-

Klebe, J. F. (1965). U.S. Patent No. 3,172,874. Washington, DC: U.S. Patent and Trademark Office. Link

-

Wikipedia. Methylbenzylpiperazine. Link

-

SWGDrug. (2005). BENZYLPIPERAZINE. Link

-

ChemicalBook. 1-BENZYL-3(R)-METHYL-PIPERAZINE | 132871-11-5. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Link

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link

-

Analytical Methods. (n.d.). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Royal Society of Chemistry.Link

-

Godfrey, N. H. (1959). U.S. Patent No. 2,905,673. Washington, DC: U.S. Patent and Trademark Office. Link

-

Fisher Scientific. (2024). Safety Data Sheet: 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate. Link

-

Kazi, A., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed.Link

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information | High Purity Chemical Analysis China [chemheterocycles.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. swgdrug.org [swgdrug.org]

- 6. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID 12198046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

The Stereochemical Imperative: A Technical Guide to the Structure-Activity Relationships of Chiral Piperazines

Introduction: The Piperazine Scaffold and the Significance of Chirality

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[1] This structural motif imparts favorable physicochemical properties, including aqueous solubility and the ability to traverse biological membranes, while also serving as a versatile synthetic handle for molecular elaboration.[2] The conformational flexibility of the piperazine ring, existing in chair and boat forms, allows it to adapt to the topology of diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] However, the true potential of the piperazine scaffold is unlocked when considering the element of chirality. The introduction of a stereocenter, most commonly by substitution on one of the ring's carbon atoms, gives rise to enantiomers – non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chiral piperazines, offering insights for researchers, scientists, and drug development professionals.

I. The Synthetic Challenge: Accessing Enantiomerically Pure Piperazines

The foundation of any SAR study lies in the ability to synthesize stereochemically defined molecules. The preparation of enantiomerically pure chiral piperazines presents a significant synthetic challenge, yet a variety of strategies have been developed to address this.

Chiral Pool Synthesis

One common approach is to utilize readily available chiral starting materials, such as amino acids. This strategy leverages the inherent stereochemistry of natural products to construct the chiral piperazine core.

Asymmetric Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperazines. These methods employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Chiral Resolution

For racemic mixtures of piperazine derivatives, chiral resolution via high-performance liquid chromatography (HPLC) is a widely used technique to separate the individual enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective for a wide range of chiral compounds, including piperazine derivatives.[3]

II. Stereochemistry and a Case Study in CNS Drug Discovery: The Arylpiperazines

Arylpiperazines represent a major class of central nervous system (CNS) active agents, with applications in the treatment of schizophrenia, depression, and anxiety.[4] The orientation of the aryl group and the substituents on the piperazine ring are critical for receptor affinity and selectivity.

The Dopamine D2 Receptor: A Key Target for Antipsychotics

The dopamine D2 receptor is a primary target for antipsychotic drugs. The interaction of arylpiperazines with this receptor is highly sensitive to stereochemistry. Molecular modeling studies have shown that the protonated nitrogen of the piperazine ring forms a crucial ionic bond with an aspartate residue (Asp114 in transmembrane domain 3) in the receptor's binding pocket.[5] The aryl portion of the ligand engages in aromatic interactions with phenylalanine and tryptophan residues within the binding site.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol describes a common method for the synthesis of an important arylpiperazine intermediate.[7]

Materials:

-

2-Methoxyaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol monomethyl ether

-

Methanol

-

Diethyl ether

Procedure:

-

A mixture of 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethylene glycol monomethyl ether (0.75 mL) is heated at 150 °C for approximately 12 hours.[7]

-

The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL).[7]

-

Diethyl ether (150 mL) is added to the methanolic solution, causing a precipitate to form.[7]

-

The precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride as its HCl salt (510 mg, 74% yield).[7]

Protocol 2: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers

This protocol provides a starting point for the analytical separation of chiral piperazine enantiomers.[3]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detection

-

Column: Chiral stationary phase, e.g., cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C[3]

-

Detection: UV at 205 nm[3]

-

Injection Volume: 10 µL[3]

Procedure:

-

Prepare a working standard solution of racemic piperazin-2-ylmethanol in the mobile phase.

-

Filter the solution through a 0.45 µm filter.

-

Inject 10 µL of the filtered solution onto the column.[3]

-

Run the analysis and record the chromatogram.

-

Identify the two peaks corresponding to the enantiomers.

-

Calculate the resolution (Rs) between the two peaks to assess the separation quality. A resolution of >1.5 is generally considered baseline separation.[3]

III. Quantitative Structure-Activity Relationships: The Impact of Chirality on Potency and Selectivity

The introduction of a chiral center into a piperazine-containing drug can have a dramatic impact on its biological activity. This is often due to the three-dimensional nature of drug-receptor interactions, where one enantiomer fits more snugly into the binding site than the other.

Case Study: Cariprazine - A Chiral Antipsychotic with D3/D2 Receptor Preference

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[8] It is a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[9] Notably, cariprazine exhibits a higher affinity for the D3 receptor over the D2 receptor.[9]

| Receptor | Cariprazine Ki (nM) |

| Dopamine D3 | 0.085-0.3 |

| Dopamine D2 | 0.49-0.71 |

| Serotonin 5-HT1A | 1.4-2.6 |

| Serotonin 5-HT2B | 0.58-1.1 |

| Serotonin 5-HT2A | 18.8 |

| Histamine H1 | 23.3 |

| Table 1: Binding affinities (Ki) of cariprazine for various receptors.[10] |

The development of cariprazine highlights the importance of fine-tuning receptor affinity and functional activity to achieve a desired therapeutic profile. While the specific contributions of each stereoisomer of cariprazine to its overall activity are not extensively published in the provided search results, the drug's development underscores the successful application of a chiral piperazine scaffold in modern drug design.[11]

Chiral Piperazines as Kinase Inhibitors

The piperazine moiety is also found in a number of kinase inhibitors. Chirality can play a crucial role in the potency and selectivity of these compounds. For example, in a series of chiral 1,3,5-triazine-based EGFR inhibitors, the (R)-enantiomer of one analogue exhibited significantly stronger cytotoxicity against breast and lung cancer cell lines compared to other analogues, with IC50 values of 8.04 µM and 12.24 µM, respectively.[12]

| Compound | Cell Line | IC50 (µM) |

| (R)-13c | MCF-7 (Breast) | 8.04 |

| A549 (Lung) | 12.24 | |

| Table 2: Cytotoxicity of a chiral 1,3,5-triazine-based EGFR inhibitor.[12] |

IV. Signaling Pathways and the Consequences of Chiral Recognition

The binding of a chiral piperazine ligand to a GPCR can initiate a cascade of intracellular signaling events. The stereochemistry of the ligand can influence not only its binding affinity but also its functional activity, determining whether it acts as an agonist, antagonist, or inverse agonist.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR.[13] Activation of the D2 receptor by an agonist, such as dopamine or a partial agonist like aripiprazole, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways.[14] The binding of an antagonist blocks the action of dopamine, while an inverse agonist can reduce the basal activity of the receptor.

The differential interaction of enantiomers with the D2 receptor can lead to distinct signaling outcomes. One enantiomer may be a potent agonist, while the other is a weak agonist or even an antagonist. This can have profound implications for the overall pharmacological effect of the drug.

Caption: Stereoselective activation of the Dopamine D2 receptor signaling pathway.

V. Conclusion and Future Perspectives

The incorporation of chirality into the piperazine scaffold is a powerful strategy in drug design. The stereochemical configuration of a piperazine derivative can profoundly influence its pharmacokinetic and pharmacodynamic properties, leading to significant differences in potency, selectivity, and overall therapeutic effect. As our understanding of the three-dimensional nature of drug-receptor interactions continues to grow, so too will our ability to rationally design chiral piperazine-based drugs with improved efficacy and safety profiles. The continued development of novel enantioselective synthetic methods will be crucial in this endeavor, providing access to a wider range of stereochemically defined piperazine building blocks for the exploration of new chemical space.

VI. References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.

-

Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (URL: [Link])

-

Binding and activation of serotonergic G-protein coupled receptors by the multimodal antidepressant vortioxetine. (2021). bioRxiv. (URL: [Link])

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. (URL: [Link])

-

Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC - NIH. (URL: [Link])

-

Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. (URL: [Link])

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Source Not Available.

-

Industrial process for the preparation of cariprazine. Google Patents. (URL: )

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. (URL: [Link])

-

Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. PubMed. (URL: [Link])

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (URL: [Link])

-

The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. (URL: [Link])

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. (URL: [Link])

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. ResearchGate. (URL: [Link])

-

Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activation of TAS2R5. PubMed. (URL: [Link])

-

Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents. (URL: )

-

aripiprazole. ClinPGx. (URL: [Link])

-

D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. PMC. (URL: [Link])

-

(PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. (URL: [Link])

-

The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Source Not Available. (URL: Not Available)

-

Piperazine. Wikipedia. (URL: [Link])

-

IC 50 values for rhodanine-piperazine hybrids (5-17) against... ResearchGate. (URL: [Link])

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. (URL: [Link])

-

Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. (URL: [Link])

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Source Not Available. (URL: Not Available)

-

Large variability of aripiprazole and dehydroaripiprazole serum concentrations in adolescent patients with schizophrenia. PubMed. (URL: [Link])

-

SYNTHESIS METHOD FOR CARIPRAZINE. European Patent Office - EP 3845523 A1. (URL: [Link])

-

Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. PubMed. (URL: [Link])

-

Special Issue : G Protein-Coupled Receptors: Molecular Mechanisms Involved in Receptor Activation and Selectivity. MDPI. (URL: [Link])

-

Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. PubMed. (URL: [Link])

-

Binding of the multimodal antidepressant drug vortioxetine to the human serotonin transporter. PubMed. (URL: [Link])

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of piperazines. Organic Chemistry Portal. (URL: [Link])

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Semantic Scholar. (URL: [Link])

-

Piperazine. chemeurope.com. (URL: [Link])

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. (URL: [Link])

-

Discovery of cariprazine (RGH-188): A novel antipsychotic acting on dopamine D-3/D-2 receptors. ResearchGate. (URL: [Link])

-

Constitutive Activation of G Protein-Coupled Receptors and Diseases: Insights into Mechanisms of Activation and Therapeutics. PMC. (URL: [Link])

-

Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands. Source Not Available. (URL: Not Available)

-

A process for the preparation of cariprazine hydrochloride. Google Patents. (URL: )

-

Special Issue “G Protein-Coupled Receptors: Molecular Mechanisms Involved in Receptor Activation and Selectivity”. ResearchGate. (URL: [Link])

-

IC50 values of piperazine-dihydrofuran compounds (3a-p) towards AChE.. ResearchGate. (URL: [Link])

-

Amisulpride. Wikipedia. (URL: [Link])

-

Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. PMC. (URL: [Link])

-

The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. PubMed. (URL: [Link])

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the multimodal antidepressant drug vortioxetine to the human serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

Methodological & Application

(R)-1-Benzyl-2-methylpiperazine hydrochloride experimental protocols

Executive Summary

(R)-1-Benzyl-2-methylpiperazine hydrochloride (CAS: 1588480-39-0 for HCl salt; 29906-54-5 for free base) is a high-value chiral diamine building block used extensively in the synthesis of G-protein coupled receptor (GPCR) antagonists, particularly for CCR5 and Substance P (NK1) targets. Its structural rigidity and defined stereochemistry at the C2 position allow for precise conformational control of pharmacophores, influencing binding affinity and metabolic stability.

This guide details the regioselective synthesis , purification , and quality control protocols for this compound. Unlike the more thermodynamically accessible 4-benzyl isomer, the 1-benzyl isomer requires specific synthetic orchestration to overcome steric hindrance at the N1 position.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (2R)-1-Benzyl-2-methylpiperazine dihydrochloride |

| Molecular Formula | C₁₂H₁₈N₂[1] · xHCl (Typically 2HCl) |

| Molecular Weight | 190.29 g/mol (Free Base); ~263.2 g/mol (Dihydrochloride) |

| Chiral Center | C2 (R-configuration) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | High in Water, Methanol; Low in DCM, Hexanes |

| pKa (Calc) | N1: ~4.5 (hindered); N4: ~9.0 (accessible) |

| Storage | Desiccate at 2–8°C; Hygroscopic |

Synthesis Protocol: Regioselective Route

Strategic Rationale